molecular formula C6H7FN2O B13651777 (4-Amino-5-fluoropyridin-2-yl)methanol

(4-Amino-5-fluoropyridin-2-yl)methanol

Cat. No.: B13651777
M. Wt: 142.13 g/mol
InChI Key: MLAVZERHJXNSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-5-fluoropyridin-2-yl)methanol is a fluorinated pyridine derivative with the molecular formula C6H7FN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-5-fluoropyridin-2-yl)methanol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-pyridine carboxylic acid with a fluoride source and an oxidant to obtain 4-fluoropyridine-2-formic acid. This intermediate is then reacted with chloroformate, an organic base, and an ammonia source to generate 4-fluoropyridine-2-formamide. Finally, a Hofmann amide degradation reaction is performed to yield 2-amino-4-fluoropyridine, which can be further modified to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The reagents used in these processes are typically chosen for their cost-effectiveness and availability, ensuring high yields and safe operation .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-5-fluoropyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

(4-Amino-5-fluoropyridin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Amino-5-fluoropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with biological molecules. This can lead to the inhibition of specific enzymes or receptors, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Amino-5-fluoropyridin-2-yl)methanol is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, along with a methanol group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

(4-amino-5-fluoropyridin-2-yl)methanol

InChI

InChI=1S/C6H7FN2O/c7-5-2-9-4(3-10)1-6(5)8/h1-2,10H,3H2,(H2,8,9)

InChI Key

MLAVZERHJXNSSZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1N)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.